molecular formula C6H12N2O3 B1176826 cadherin-11 CAS No. 156621-71-5

cadherin-11

Cat. No.: B1176826
CAS No.: 156621-71-5
Attention: For research use only. Not for human or veterinary use.
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Description

Cadherin-11 (CDH11), also known as OB-cadherin, is a calcium-dependent, homophilic cell-cell adhesion receptor belonging to the type II classical cadherin family . It is primarily expressed in mesenchymal cells, including osteoblasts, fibroblasts, and smooth muscle cells, and plays a critical role in tissue morphogenesis, homeostasis, and regeneration . In research, this compound is a key target for studying pathological fibrosis, as it is required for the activation of myofibroblasts and promotes excessive extracellular matrix (ECM) deposition in cardiac, pulmonary, and liver fibrosis . Its function extends to cancer biology, where it facilitates cell migration and invasion; for instance, in breast cancer, the HOXC8-CDH11-Trio signaling axis promotes tumor cell proliferation and motility . This compound also localizes to focal adhesions, where it forms a complex with syndecan-4 to promote cell-substrate adhesion and migration on fibronectin, a mechanism crucial for neural crest cell migration and inflammatory cell invasion . Furthermore, its role in inflammatory diseases is well-established, as it mediates the invasion of fibroblast-like synoviocytes (FLS) into cartilage and bone in Rheumatoid Arthritis and can be modulated by signaling pathways like PI3K/Akt and MAPK . This recombinant human protein is presented with high purity and is intended for investigative applications such as cell adhesion studies, mechanism-of-action research, and assay development. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

156621-71-5

Molecular Formula

C6H12N2O3

Origin of Product

United States

Scientific Research Applications

Role in Stem Cell Regulation

Human Mesenchymal Stem Cells (hMSCs)
Cadherin-11 is crucial for regulating the behavior of human mesenchymal stem cells. Research indicates that it interacts with receptor tyrosine kinases (RTKs), such as PDGFRβ, influencing cell proliferation and differentiation pathways. When this compound is knocked down, there is a hyperactivation of the MAPK pathway, leading to decreased cell proliferation in hMSCs. This suggests that this compound is vital in controlling stem cell fate, which is essential for advancements in regenerative medicine .

Cancer Biology

Tumor Progression and Metastasis
this compound has been implicated in various cancers, particularly in promoting epithelial-mesenchymal transition (EMT) and tumor progression. Studies have shown that this compound facilitates the interaction between cancer cells and fibroblasts, aiding in co-invasion during metastasis. For instance, downregulation of this compound enhances breast cancer cell invasion capabilities while inhibiting fibroblast invasion, highlighting its dual role depending on the cellular context .

Pancreatic Cancer
In pancreatic cancer models, this compound expression correlates with disease progression from chronic pancreatitis to malignancy. It is involved in EMT processes that enable cancer cells to acquire invasive properties .

Autoimmune Diseases

Rheumatoid Arthritis
this compound serves as a potential therapeutic target in rheumatoid arthritis. Studies using this compound-deficient mice demonstrated a significant reduction in clinical symptoms of arthritis, suggesting that targeting this protein could mitigate disease severity. Monoclonal antibodies against this compound have shown promise in reducing inflammation and joint damage in established arthritis models .

Tissue Engineering and Regenerative Medicine

Extracellular Matrix Synthesis
this compound regulates the synthesis of collagen and elastin, crucial components of the extracellular matrix (ECM). Research indicates that loss of this compound leads to impaired mechanical properties of tissues due to reduced ECM synthesis. This finding is particularly relevant for tissue engineering applications where maintaining mechanical integrity is vital .

Drug Repositioning Potential

This compound has also emerged as a target for drug repositioning strategies in various diseases. Computational methods have identified existing drugs that may interact with this compound to treat conditions like rheumatoid arthritis and certain cancers. For example, celecoxib has been noted for its potential binding to this compound, indicating its possible application beyond its current use as an anti-inflammatory agent .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Stem Cell RegulationInfluences hMSC behavior via RTK interactionsEssential for controlling stem cell fate; impacts MAPK pathway activity
Cancer BiologyFacilitates EMT and tumor progressionPromotes co-invasion; different roles in cancer vs fibroblast interactions
Autoimmune DiseasesPotential therapeutic target for rheumatoid arthritisReduces clinical symptoms in animal models; monoclonal antibodies show efficacy
Tissue EngineeringRegulates ECM synthesis (collagen/elastin)Loss leads to impaired tissue mechanical properties
Drug RepositioningIdentifies new uses for existing drugsCelecoxib shows potential binding; could treat rheumatoid arthritis

Comparison with Similar Compounds

Comparison with Similar Cadherins

Cadherin-11 belongs to the classical cadherin superfamily, which includes type I (e.g., E-cadherin, N-cadherin) and type II (e.g., cadherin-8, this compound) subfamilies. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Other Cadherins

Cadherin Structural Class Primary Tissues/Contexts Key Functions Disease Associations
This compound Type II classical Synovium, osteoblasts, neural tissues, cancer cells FLS adhesion, NCC migration, bone metastasis RA, breast cancer, ASD
E-cadherin Type I classical Epithelial tissues Epithelial integrity, suppresses invasion Gastric cancer, lobular breast cancer
N-cadherin Type I classical Neural tissues, mesenchymal cells Neural development, cancer EMT Neural tube defects, cancer metastasis
Cadherin-8 Type II classical Cortex, hippocampus, thalamus Synaptic targeting, dendrite development ASD

Structural Differences

  • Type I vs. Type II : Type I cadherins (E-, N-cadherin) have a conserved tryptophan residue in their extracellular domain critical for adhesion, while type II cadherins (this compound, cadherin-8) lack this residue but compensate with alternative binding motifs .
  • Splice Variants : this compound uniquely exists as two splice variants (full-length and truncated), which co-express in breast cancer cells to enhance invasion .

Expression Patterns

  • This compound: Highly expressed in synovial FLS, osteoblasts, and invasive cancer cells (e.g., triple-negative breast cancer) .
  • E-cadherin : Epithelium-restricted; loss correlates with EMT and cancer invasiveness .
  • Cadherin-8 : Transiently peaks during postnatal neural development, unlike this compound, which maintains steady expression .

Functional Divergence

In Cancer Metastasis
  • This compound promotes heterophilic adhesion between cancer cells and fibroblasts via homophilic this compound interactions, facilitating co-invasion through extracellular matrices . In contrast, E-cadherin loss destabilizes epithelial junctions, while N-cadherin enhances mesenchymal motility .
  • Clinical Correlation : High this compound in breast cancer correlates with bone metastasis severity, whereas E-cadherin loss predicts poor differentiation .
In Neural Development
  • This compound regulates NCC migration independently of adhesion by modulating Rho GTPase signaling, whereas cadherin-8 is critical for synaptic targeting during dendrite formation .
In Synovial Pathology
  • This compound is indispensable for synovial lining formation; this compound-deficient mice show 50% reduced arthritis severity in RA models . No other cadherin compensates for this role.

Signaling Pathways

  • This compound : Binds ErbB2 via its ectodomain to activate Akt phosphorylation, promoting cell survival in cancer . In RA, this compound synergizes with TNF-α to activate NF-κB and MAPK pathways, amplifying inflammation .
  • E-cadherin : Signals through β-catenin/Wnt to maintain epithelial homeostasis.

Research Findings and Therapeutic Implications

  • RA Treatment: this compound-Fc fusion protein and anti-cadherin-11 antibodies reduce synovial hyperplasia and arthritis severity in murine models .
  • Cancer Therapy : Targeting this compound splice variants or its interaction with ErbB2 may inhibit metastasis .

Preparation Methods

Bacterial Expression Systems

Recombinant CDH11 has been successfully expressed in Escherichia coli for applications requiring high yield and cost efficiency. The N-terminal His-tagged CDH11 construct (NBP2-22722) is a prominent example, where the extracellular domain (EC1–EC5) is fused to a hexahistidine tag for simplified purification. This system leverages the pET vector family under the control of a T7 promoter, with induction using isopropyl β-D-1-thiogalactopyranoside (IPTG). However, bacterial systems lack post-translational modification machinery, limiting their utility for studies requiring glycosylated or disulfide-bonded CDH11 isoforms.

Mammalian Cell Expression Systems

For functional studies requiring native folding and post-translational modifications, mammalian expression systems are preferred. COS-7 cells transfected with CDH11-pcDNA3 constructs have been widely used to produce full-length CDH11. Transient transfection with Fugene 6 reagent achieves >70% efficiency, with protein harvested 48–72 hours post-transfection. Lentiviral delivery systems enable stable expression in human dermal fibroblasts, as demonstrated by Alimperti et al., where CDH11 overexpression increased collagen and elastin synthesis by 5–20-fold.

Table 1: Comparison of CDH11 Expression Systems

SystemYield (mg/L)GlycosylationDisulfide BondsKey Applications
E. coli (His-tag)10–15NoPartialStructural studies
COS-7 (transient)2–5YesYesCell adhesion assays
Lentiviral (stable)1–3YesYesMechanotransduction studies

Purification Strategies for this compound

Affinity Chromatography

His-tagged CDH11 purified from E. coli lysates utilizes immobilized metal affinity chromatography (IMAC). Ni-NTA resin binds the hexahistidine tag under native conditions (20 mM Tris-HCl, 300 mM NaCl, pH 8.0), with elution via 250 mM imidazole. For mammalian-expressed CDH11-Fc fusions, Protein A/G affinity chromatography captures the Fc domain, achieving >90% purity in a single step.

Size-Exclusion Chromatography (SEC)

Final polishing steps employ SEC to isolate monomeric or dimeric CDH11. The CDH11-Fc homodimer (∼220 kDa) resolves on Superdex 200 Increase columns (Cytiva) equilibrated with PBS (pH 7.4), yielding a symmetrical peak with a retention volume of 12–14 mL. Dynamic light scattering (DLS) confirms monodispersity, with polydispersity indices <0.1.

Table 2: Purification Performance Metrics

MethodPurity (%)Recovery (%)Activity Retention
IMAC (His-tag)85–9060–70Moderate
Protein A/G (CDH11-Fc)95–9880–90High
SEC>9970–80High

Engineering Functional CDH11 Constructs

Extracellular Domain Variants

Truncated constructs like EC1–EC3 (amino acids 1–334) and ΔEC1–EC3 (deletion of 1–334) have been engineered to study adhesion mechanics. These variants are cloned into pCS2 vectors with myc tags for detection and expressed in COS-7 cells. EC1–EC3 retains homophilic binding but lacks cytoplasmic signaling domains, making it ideal for ligand-blocking experiments.

Fusion Proteins

The CDH11-Fc chimera, comprising the extracellular domain fused to human IgG1 Fc, mimics cell-surface CDH11 clustering. Coating surfaces with 50 ng/cm² CDH11-Fc induces Rho-associated kinase (ROCK) and TGF-β pathway activation within 2 hours, as shown by SMAD2 and MYPT phosphorylation. This construct is critical for studying mechanotransduction without cell-cell contact artifacts.

Functional Validation and Quality Control

Binding Assays

Surface plasmon resonance (SPR) with Biacore systems quantifies CDH11 homophilic binding kinetics. CDH11-Fc immobilized on CM5 chips exhibits a dissociation constant (K<sub>D</sub>) of 12–15 nM for soluble CDH11, with a k<sub>on</sub> of 1.2 × 10⁵ M⁻¹s⁻¹ and k<sub>off</sub> of 1.8 × 10⁻³ s⁻¹.

Biomechanical Testing

Fibrin gel compaction assays validate CDH11’s role in force generation. Cdh11<sup>−/−</sup> fibroblasts reduce gel compaction to 43 ± 6% of initial area versus 76 ± 9% for wild-type cells. Tissue constructs lacking CDH11 show a 70% reduction in ultimate tensile strength (UTS) and 40% lower Young’s modulus .

Q & A

Basic Research Questions

Q. What are the primary experimental methods to detect cadherin-11 expression and validate its interactions in human samples?

  • Methodology :

  • Western Blot (WB) : Use polyclonal antibodies validated for human samples (e.g., rabbit IgG antibodies with recommended dilutions of 1:200–1:1000). Titration is critical for optimal signal-to-noise ratios, as expression levels vary across cell types (e.g., PC-3 prostate cancer cells) .
  • ELISA : Quantify soluble this compound in serum, plasma, or cell supernatants using kits specifically detecting both natural and recombinant forms .
  • Co-immunoprecipitation (Co-IP) : Validate interactions (e.g., this compound with PDGFRβ) by immunoprecipitating one protein and probing for the other via WB .

Q. How does this compound regulate mesenchymal stem cell (hMSC) differentiation and morphology?

  • Experimental Insights :

  • Knockdown Studies : shRNA-mediated this compound knockdown in hMSCs leads to elongated cell morphology, reduced proliferation, and compensatory upregulation of cadherin-2. Use phase-contrast microscopy and WB to track morphological and protein changes .
  • Differentiation Assays : Assess adipogenic potential via Oil Red O staining in monolayer or aggregate cultures. This compound knockdown reduces lipid accumulation, indicating impaired differentiation .

Q. What clinical evidence links this compound to cancer metastasis?

  • Key Findings :

  • Breast Cancer : this compound is highly expressed in triple-negative breast cancer (TNBC) and correlates with poor distant metastasis-free survival (DMFS) but not overall survival (OS) or relapse-free survival (RFS). Use KM-plotter and Protein Atlas databases for survival analyses .
  • Prostate Cancer : this compound enhances migration, invasion, and osteoblast interaction via MMP-7/15 upregulation. Validate using Boyden chamber assays and gene arrays .

Advanced Research Questions

Q. How can computational models resolve this compound’s crosstalk with PDGFR signaling in hMSC proliferation?

  • Methodology :

  • Baseline Modeling : Simulate this compound knockdown by setting its activity to zero in silico. Compare steady-state ERK and cyclin-D1 levels to experimental data (e.g., increased ERK activity and reduced proliferation) .
  • Crosstalk Isolation : Disable receptor-level interactions (e.g., PDGFR-α/β binding) to test downstream signaling contributions. Parameter scans reveal β-catenin/DUSP1 interplay as critical for proliferation .

Q. How do contradictory clinical data on this compound’s prognostic value in glioblastoma (GBL) and breast cancer arise?

  • Resolution Strategies :

  • Dataset Limitations : TCGA data for GBL show no significant OS correlation due to heterogeneous treatment histories. Standardize cohorts by molecular subtype (e.g., IDH mutation status) .
  • Survival Metric Selection : Prioritize DMFS over OS/RFS in metastasis-focused studies, as this compound’s role in cell migration aligns with distant metastasis .

Q. What mechanisms explain this compound’s role in calcific aortic valve disease (CAVD)?

  • Experimental Design :

  • Knockdown in Valve Interstitial Cells : Reduces calcific nodule formation. Use Alizarin Red staining to quantify calcium deposition and WB to confirm this compound enrichment in calcified human specimens .
  • Therapeutic Targeting : Anti-cadherin-11 antibodies reduce inflammation and fibrosis in murine myocardial infarction models. Validate via echocardiography and histopathology .

Q. How does this compound cleavage by ADAM metalloproteases influence cranial neural crest (CNC) cell migration?

  • Mechanistic Insights :

  • EC1-3 Fragment : Acts as a competitive inhibitor by binding full-length this compound, disrupting homophilic adhesion. Test via mRNA co-injection (EC1-3 + GFP) in Xenopus embryos and track migration via fluorescence imaging .
  • Post-Translational Regulation : ADAM13 colocalizes with this compound at the cell surface. Inhibit ADAMs to block cleavage and quantify migration defects .

Methodological Considerations

  • Handling Data Contradictions :
    • Use meta-analysis tools to harmonize datasets (e.g., PRISMA guidelines) and perform subgroup analyses (e.g., ER-negative vs. TNBC in breast cancer) .
  • Model Systems :
    • For in vivo metastasis studies, co-implant human fibroblasts with TNBC cells in xenograft models to assess this compound-mediated stromal hijacking .

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